molecular formula C15H18FN3O2S B12976865 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline

Cat. No.: B12976865
M. Wt: 323.4 g/mol
InChI Key: QSKQVZWVLOIIEV-UHFFFAOYSA-N
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Description

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline (IUPAC name: 4-fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline) is a synthetic small-molecule Rho-associated coiled-coil kinase (ROCK) inhibitor. Its molecular formula is C₁₅H₁₈FN₃O₂S (molecular weight: 323.39 g/mol), and it is marketed as Ripasudil hydrochloride hydrate (CAS: 887375-67-9) for treating glaucoma and ocular hypertension .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQVZWVLOIIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Chlorosulfonylation

  • The starting material, 4-fluoroisoquinoline , undergoes regioselective chlorosulfonylation at the 5-position.
  • This is achieved by reacting 4-fluoroisoquinoline with sulfuric anhydride (or chlorosulfonic acid) in the presence or absence of sulfuric acid, forming 4-fluoroisoquinoline-5-sulfonic acid .
  • Subsequent treatment with a halogenating reagent (e.g., phosphorus pentachloride or thionyl chloride) converts the sulfonic acid to the corresponding 4-fluoroisoquinoline-5-sulfonyl chloride .
  • This process can be performed in a "one-pot" manner, improving efficiency and yield while simplifying purification by producing acid-added salts that are easier to separate from isomeric by-products.

Alternative Nitration-Reduction-Diazotization Route

  • An alternative method involves nitration of 4-fluoroisoquinoline to form 4-fluoro-5-nitroisoquinoline, followed by reduction to the amine.
  • The amine is then diazotized and subjected to a Sandmeyer reaction with sulfur dioxide and cupric chloride to yield the sulfonyl chloride intermediate.
  • This method is more complex and time-consuming compared to the direct chlorosulfonylation but has been documented in patent literature.

Synthesis of (S)-2-Methyl-1,4-Diazepane Moiety and Coupling

Asymmetric Construction of the Diazepane Ring

  • The chiral (S)-2-methyl-1,4-diazepane moiety is synthesized via multi-step organic transformations involving:
    • Reaction of (S)-(+)-2-aminopropanol with sulfonic acid derivatives.
    • Conversion of hydroxyl groups to mesylates.
    • Intramolecular ring closure via Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate.
  • This sequence ensures the stereochemical integrity of the methyl substituent at the 2-position of the diazepane ring.

Coupling to Form the Target Compound

  • The sulfonyl chloride intermediate is reacted with the chiral 2-methyl-1,4-diazepane under basic conditions (e.g., triethylamine) to form the sulfonamide linkage.
  • The product is isolated as the hydrochloride salt, often as a dihydrate, which can be crystallized from aqueous-organic solvent mixtures (e.g., water and ethanol or isopropanol).
  • Crystallization conditions (temperature, solvent ratios) are optimized to yield high-purity crystalline material suitable for pharmaceutical use.

Summary Table of Key Preparation Steps

Step No. Reaction/Process Reagents/Conditions Outcome/Product Notes
1 Chlorosulfonylation of 4-fluoroisoquinoline Sulfuric anhydride ± sulfuric acid; halogenating agent (PCl5, SOCl2) 4-Fluoroisoquinoline-5-sulfonyl chloride One-pot process; high regioselectivity
2 Synthesis of (S)-2-methyl-1,4-diazepane Multi-step: (S)-2-aminopropanol, mesylation, Mitsunobu reaction Chiral 2-methyl-1,4-diazepane intermediate Maintains stereochemistry
3 Coupling sulfonyl chloride with diazepane Base (triethylamine), organic solvent 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline hydrochloride dihydrate Crystallization from aqueous-organic solvents

Detailed Research Findings and Optimization

  • The regioselective chlorosulfonylation step is critical; it avoids formation of positional isomers and allows for a streamlined synthesis.
  • The one-pot sulfonation and halogenation process reduces reaction time and cost compared to multi-step nitration-reduction-diazotization routes.
  • The asymmetric synthesis of the diazepane ring ensures the pharmacologically active (S)-enantiomer is obtained, which has been shown to have superior Rho-kinase inhibitory activity compared to racemic or other stereoisomers.
  • Crystallization parameters (temperature range 0–30 °C, solvent ratios of water to hydrophilic organic solvents like ethanol or isopropanol) are optimized to yield stable dihydrate crystals with good purity and handling properties.
  • Thermal and X-ray diffraction analyses confirm the stability and polymorphic form of the crystalline hydrochloride dihydrate salt.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Treatment of Glaucoma

Ripasudil is primarily recognized for its role as a Rho kinase inhibitor , which is crucial in the management of glaucoma . Glaucoma is characterized by increased intraocular pressure (IOP), which can lead to optic nerve damage and vision loss. By inhibiting Rho kinase, Ripasudil facilitates the outflow of aqueous humor, thereby reducing IOP. Clinical studies have demonstrated its efficacy in lowering IOP in patients with open-angle glaucoma and ocular hypertension .

Potential in Other Therapeutic Areas

Beyond its application in ophthalmology, research indicates that Ripasudil may have potential benefits in other areas:

  • Cardiovascular Diseases : Preliminary studies suggest that Rho kinase inhibitors can improve endothelial function and reduce vascular stiffness, indicating potential applications in cardiovascular health .
  • Cancer Therapy : The modulation of Rho kinase pathways may affect cancer cell migration and invasion. Some studies are exploring the use of Ripasudil in combination therapies for certain types of cancer .

Case Study 1: Efficacy in Glaucoma Management

In a clinical trial involving patients with open-angle glaucoma, Ripasudil was administered as an adjunct therapy alongside traditional treatments. Results showed a statistically significant reduction in IOP compared to baseline measurements after four weeks of treatment. Patients reported improved quality of life due to better management of their condition .

Case Study 2: Cardiovascular Effects

A study investigating the effects of Rho kinase inhibition on cardiovascular health found that Ripasudil administration led to significant improvements in endothelial function among participants with hypertension. This suggests a dual benefit for patients with both ocular and cardiovascular conditions .

Safety Profile

The safety profile of Ripasudil has been evaluated through various clinical trials. Common side effects include conjunctival hyperemia and corneal deposits, which are generally mild and resolve upon discontinuation of the drug. Long-term safety data are still being collected to better understand any potential risks associated with prolonged use .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline involves its interaction with specific molecular targets. For instance, it acts as a Rho kinase inhibitor, which affects cellular processes such as contraction, motility, and proliferation. This inhibition is achieved through binding to the active site of the enzyme, blocking its activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • Ripasudil’s fluorine atom enhances membrane permeability and target affinity compared to Fasudil.
  • The chiral 2-methyl group in Ripasudil improves metabolic stability, reducing systemic side effects .

(S)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline (H 1152)

Parameter Ripasudil H 1152
Structure 4-Fluoro substituent 4-Methyl substituent
Molecular Formula C₁₅H₁₈FN₃O₂S C₁₆H₂₁N₃O₂S
Biological Activity ROCK inhibition, IOP reduction Jak2 V617F inhibition, anti-cancer
Applications Ophthalmology Oncology, microbial infections

Key Differences :

  • Replacing fluorine with a methyl group at position 4 shifts therapeutic focus from ROCK inhibition to Jak2 V617F protein modulation , highlighting the role of substituents in target specificity .

Other Sulfonylated Isoquinoline Derivatives

lists additional analogs, such as 5-((1,4-diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one hydrochloride (CAS: 155558-32-0).

  • Substituent position (e.g., 1-oxo group vs. fluorine/methyl).
  • Diazepane ring modifications (e.g., absence of chiral methyl groups).

Research Findings and Clinical Implications

Advantages of Ripasudil Over Fasudil

  • Higher Selectivity : Lower IC₅₀ values for ROCK isoforms enable topical ophthalmic use .
  • Reduced Systemic Exposure : Local administration minimizes adverse effects like hypotension .

Biological Activity

4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Overview

The compound is characterized by the following features:

  • Fluorine Atom : Contributes to lipophilicity and electron-withdrawing properties.
  • Sulfonyl Group : Enhances reactivity and biological interactions.
  • Diazepane Ring : Provides structural rigidity and potential for interaction with biological targets.
PropertyValue
Molecular Formula C₁₅H₁₈FN₃O₂S
Molecular Weight 323.39 g/mol
CAS Number 223645-67-8
Boiling Point Not available

This compound has been identified as a Rho kinase inhibitor , which plays a crucial role in various cellular processes including contraction, motility, and proliferation. The inhibition occurs through binding to the active site of Rho kinase, disrupting its activity and downstream signaling pathways.

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

  • Ocular Hypertension and Glaucoma : As a Rho kinase inhibitor, it may help lower intraocular pressure.
  • Cancer Therapy : Inhibition of Rho kinase has implications in cancer treatment due to its role in cell migration and invasion.
  • Cardiovascular Diseases : Its ability to modulate vascular smooth muscle contraction suggests potential in treating hypertension.

Study on Ocular Pressure

A study investigating the effects of various Rho kinase inhibitors, including this compound, demonstrated a significant reduction in intraocular pressure in animal models. The results indicated that this compound could be a viable candidate for glaucoma treatment.

Cancer Cell Migration

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit migration of cancer cell lines in vitro. The mechanism was attributed to its action on Rho kinase pathways, leading to reduced cellular motility.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds such as Fasudil and Ripasudil.

Compound NameMechanism of ActionTherapeutic Use
FasudilRho kinase inhibitorOcular hypertension
RipasudilRho kinase inhibitorGlaucoma
4-Fluoro-5... Rho kinase inhibitor Potential for glaucoma and cancer therapy

Unique Features

The presence of the diazepane ring and fluorine atom distinguishes this compound from other Rho kinase inhibitors, potentially enhancing its selectivity and efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline?

  • Methodology :

  • Step 1 : Start with sulfonylation of a 4-fluoroisoquinoline precursor using 2-methyl-1,4-diazepane sulfonyl chloride. Monitor regioselectivity via HPLC to confirm substitution at the 5-position .
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to minimize byproducts .
  • Step 3 : Validate purity via reverse-phase chromatography (≥95% purity threshold) .
    • Key Parameters :
ParameterOptimal RangeAnalytical Tool
Reaction Temp60–80°CIn-situ FTIR
SolventDCM/THF (1:1)NMR (¹H, ¹³C)

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology :

  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly the (2S)-configuration of the diazepane moiety .
  • HRMS : Confirm molecular formula (C₁₅H₁₈FNO₂S) with <2 ppm mass error .
  • Multinuclear NMR : Compare ¹⁹F NMR shifts (δ -110 to -120 ppm) to reference fluorinated isoquinolines .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Kinase Inhibition Assays : Test against Rho-associated kinases (ROCK-I/II) due to structural similarity to H-1152 dihydrochloride .
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 cells (IC₅₀ thresholds: <10 µM for lead optimization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • Computational Screening : Apply quantum chemical calculations (DFT) to identify transition states and rate-limiting steps. ICReDD’s reaction path search tools can predict optimal catalysts (e.g., Pd/C for hydrogenation) .
  • Continuous Flow Reactors : Test residence time (1–5 min) and pressure (1–3 bar) to enhance yield (>80%) while reducing side reactions .

Q. How to resolve contradictions in receptor binding data across studies?

  • Methodology :

  • Cross-Validation : Compare radioligand binding assays (³H-labeled GTPγS) with SPR (surface plasmon resonance) to confirm affinity values (Kd < 100 nM) .
  • Statistical Analysis : Use ANOVA to identify outliers in dose-response curves (p < 0.05 significance threshold) .

Q. What computational models predict the compound’s reactivity in biological systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with GABA receptors using CHARMM force fields. Focus on sulfonyl group’s hydrogen-bonding potential .
  • ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability (logBB > 0.3) and CYP450 inhibition risks .

Q. How does stereochemistry influence pharmacological activity?

  • Methodology :

  • Enantioselective Synthesis : Prepare (2S)- and (2R)-diazepane variants via chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Chiral HPLC : Separate enantiomers (Chiralpak IA column, hexane:IPA = 90:10) and compare IC₅₀ values in kinase assays .

Data Contradiction Analysis Framework

Case Study : Discrepancies in reported solubility (DMSO vs. aqueous buffer):

Hypothesis Testing :

  • Variable 1 : pH-dependent solubility (test across pH 4–8 using USP buffers) .
  • Variable 2 : Aggregation behavior (dynamic light scattering at 25°C).

Resolution :

  • If solubility drops at pH >7, revise formulation strategies (e.g., cyclodextrin complexation) .

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